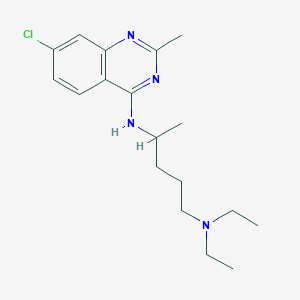
N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a useful research compound. Its molecular formula is C18H27ClN4 and its molecular weight is 334.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N4-(7-chloro-2-methylquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial properties, receptor interactions, and structure-activity relationships (SAR).
- Molecular Formula : C18H26ClN3
- Molecular Weight : 319.87 g/mol
- CAS Number : 54-05-7
Antibacterial Activity
Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 7-chloro-2-methylquinazolinone | 6 - 12 | Staphylococcus aureus |
| 6 - 12 | Serratia marcescens |
These findings indicate that the compound can effectively inhibit the growth of pathogenic bacteria, which is crucial for developing new antimicrobial agents .
The mechanism by which this compound exerts its effects involves interactions with specific biological targets. Notably, it has been shown to act as an antagonist at the A2A adenosine receptor.
Receptor Binding Studies
Binding affinity studies reveal that modifications at the C6 and C7 positions of the quinazoline ring can significantly enhance biological activity. For instance:
| Compound ID | Binding Affinity (K_i) | Functional Activity (IC_50) |
|---|---|---|
| 9x | 21 nM | 9 µM |
| 10d | 15 nM | 5 µM |
These results suggest that structural modifications can optimize receptor interactions and improve therapeutic efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how variations in chemical structure influence biological activity. For example:
- Hydrophobic Interactions : The presence of hydrophobic substituents at specific positions enhances binding affinity to receptors.
- Substituent Size : Larger substituents may promote a switch to full antagonist activity by interacting with hydrophobic pockets in the receptor binding site.
This information is critical for guiding future drug design efforts aimed at optimizing the pharmacological properties of quinazoline derivatives .
Case Studies
A recent study synthesized several derivatives of quinazoline and evaluated their biological activities. Among these, compounds with a methyl or chloro group at the C7 position exhibited notable antagonist activities with IC_50 values ranging from 6 to 8 µM, indicating their potential as therapeutic agents against diseases mediated by A2A receptor activation .
Properties
Molecular Formula |
C18H27ClN4 |
|---|---|
Molecular Weight |
334.9 g/mol |
IUPAC Name |
4-N-(7-chloro-2-methylquinazolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C18H27ClN4/c1-5-23(6-2)11-7-8-13(3)20-18-16-10-9-15(19)12-17(16)21-14(4)22-18/h9-10,12-13H,5-8,11H2,1-4H3,(H,20,21,22) |
InChI Key |
AJYXURRZDRISPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















